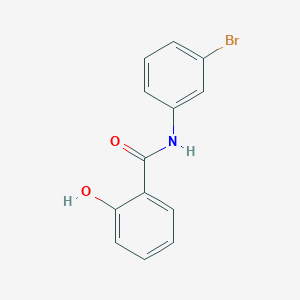

N-(3-bromophenyl)-2-hydroxybenzamide

説明

N-(3-bromophenyl)-2-hydroxybenzamide is a salicylanilide derivative characterized by a salicylic acid backbone (2-hydroxybenzoic acid) linked via an amide bond to a 3-bromophenyl group. This compound belongs to a class of bioactive molecules with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiparasitic activities, as observed in structurally related analogs .

特性

分子式 |

C13H10BrNO2 |

|---|---|

分子量 |

292.13 g/mol |

IUPAC名 |

N-(3-bromophenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C13H10BrNO2/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16/h1-8,16H,(H,15,17) |

InChIキー |

UPKONWBISAFFKB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Salicylanilide derivatives exhibit structure-dependent bioactivities. Below, N-(3-bromophenyl)-2-hydroxybenzamide is compared to analogs with varying substituents on the phenyl ring or salicylic acid moiety (Table 1).

Table 1: Comparative Analysis of Salicylanilide Derivatives

Key Observations:

Anti-inflammatory Activity: The 3-chloro-4-fluoro analog (HS-Ck) exhibits superior TNF-α-induced NO production inhibition, attributed to electron-withdrawing substituents enhancing electrophilic interactions . The bromo substituent in the target compound may offer similar electronic effects but requires empirical validation.

Antimicrobial Potency: Nitro (NO₂) and trifluoromethyl (CF₃) groups significantly enhance activity against sulfate-reducing bacteria (e.g., 5-chloro-N-(4-nitrophenyl)-2-hydroxybenzamide reduces biomass by 82–90%) . Bromine’s bulkier size may alter membrane permeability compared to smaller halogens.

Antiprotozoal Efficacy :

- Ethyl-substituted benzamides (e.g., 1r) demonstrate broad-spectrum antiprotozoal activity, suggesting lipophilic groups improve pharmacokinetic properties . Bromine’s hydrophobicity could similarly enhance bioavailability.

Synthesis and Structural Flexibility :

- Chloro-substituted analogs are synthesized with high yields (65–97%) via microwave-assisted methods, indicating scalability . Brominated derivatives achieve comparable yields (71–82%), though reaction conditions may require optimization for sterically hindered substrates .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Halogens (Br, Cl, F) and nitro groups enhance bioactivity by increasing electrophilicity and binding affinity to target proteins .

- Substituent Position: Para-substituted analogs (e.g., 4-NO₂, 4-CF₃) often show higher potency than ortho- or meta-substituted derivatives due to improved steric alignment .

- Hydroxyl Group : The 2-hydroxy group on the salicyl moiety is critical for hydrogen bonding and metal chelation, a feature conserved across active analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。